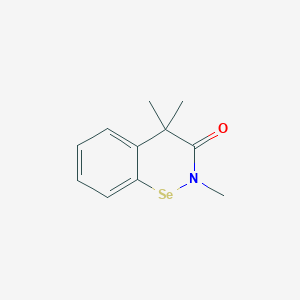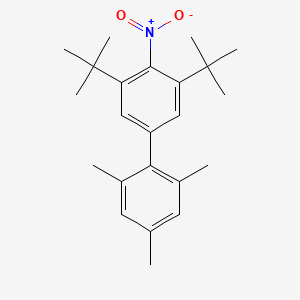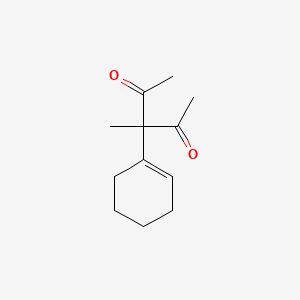
3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione is an organic compound characterized by a cyclohexene ring attached to a pentane-2,4-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione typically involves the reaction of cyclohexene with a suitable diketone precursor under controlled conditions. One common method involves the use of a base such as lithium diisopropylamide (LDA) to deprotonate the diketone, followed by the addition of cyclohexene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific pathways. The exact mechanism depends on the context of its use, whether in biological systems or chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-1-en-1-ylpropionates: These compounds share the cyclohexene ring structure but differ in the attached functional groups.
Cyclohex-1-en-1-ylazepine: This compound has a similar cyclohexene ring but is part of a larger heterocyclic structure.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: This compound features a cyclohexene ring attached to a benzene ring.
Propiedades
Número CAS |
142205-19-4 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-(cyclohexen-1-yl)-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C12H18O2/c1-9(13)12(3,10(2)14)11-7-5-4-6-8-11/h7H,4-6,8H2,1-3H3 |
Clave InChI |
JFMSCLCVWAOJTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C1=CCCCC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


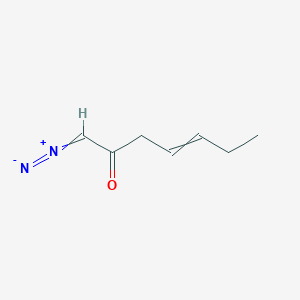
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

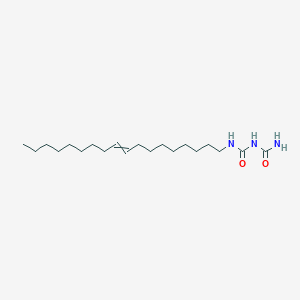
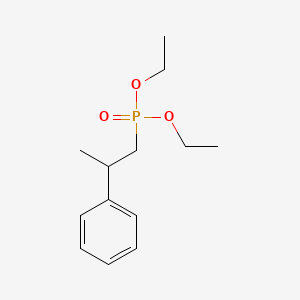

![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
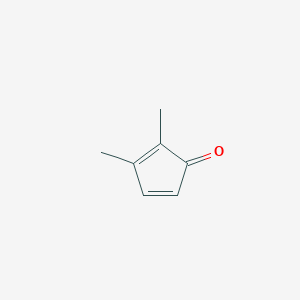
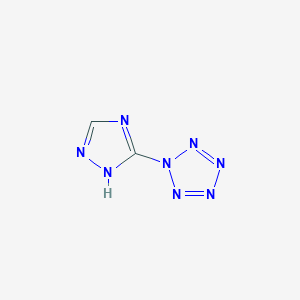


![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)
